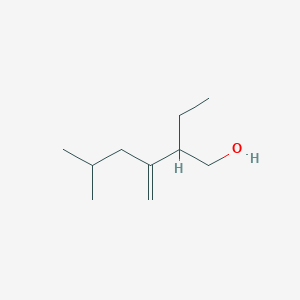

2-Ethyl-5-methyl-3-methylenehexan-1-ol

Cat. No. B8426538

M. Wt: 156.26 g/mol

InChI Key: SIRYVCSHTUVRRL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08153848B2

Procedure details

As described for preparation of 2,5-dimethyl-3-methylenehexan-1-ol (vide supra), from ethyl 2-ethyl-5-methyl-3-methylenehexanoate (26.8 g, 135 mmol) and LAH (5.12 g, 135 mmol) in THF (500 mL) the 2-ethyl-5-methyl-3-methylenehexan-1-ol (17.5 g, 83%) was obtained as a colourless odoriferous liquid after standard workup and purification by silica-gel flash chromatography (pentane/Et2O, 8:2, Rf=0.18). IR (neat): ν=3332 (s, ν O—H), 1463 (w, δas CH3), 1365 (w, δs, CH3), 1034 (s, ν C—O), 892 (s, δ C═H) cm−1. 1H NMR (CDCl3): δ=0.88 (t, J=7.5 Hz, 3H, 2′-CH3), 0.91 (d, J=6.5 Hz, 6H, 5-Me2), 1.38-1.49 (m, 2H, 1′-H2), 1.77 (br. s, 1H, OH), 1.78-1.83 (m, 1H, 5-H), 1.85-1.89 (m, 2H, 4-H2), 2.11 (quint, J=8.0 Hz, 1H, 2-H), 3.51-3.55 (m, 2H, 1-H2), 4.86 (d, J=1.5 Hz, 1H, 1′-HE), 4.92 (d, J=1.5 Hz, 1H, 1′-HZ) ppm. 13C NMR (CDCl3): δ=11.7 (q, C-2′), 22.4/22.7 (2q, 5-Me2), 22.9 (t, C-1′), 25.8 (d, C-5), 44.5 (t, C-4), 49.7 (d, C-2), 64.2 (t, C-1), 111.7 (d, C-1″), 148.3 (s, C-3) ppm. MS (EI): m/z (%)=156 (3) [M+], 142 (2) [M+-CH3], 125 (7) [M+-CH3O], 83 (100) [C6H11+], 69 (100) [C5H9+], 43 (31) [C3H7+]. Odour description: pleasant and fresh green-floral note with spicy undertones and a natural agrestic aspects, somewhat reminiscent of beetroot with a slightly earthy twist.

Identifiers

|

REACTION_CXSMILES

|

CC(C(=C)CC(C)C)CO.[CH2:11]([CH:13]([C:19](=[CH2:24])[CH2:20][CH:21]([CH3:23])[CH3:22])[C:14](OCC)=[O:15])[CH3:12].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:11]([CH:13]([C:19](=[CH2:24])[CH2:20][CH:21]([CH3:23])[CH3:22])[CH2:14][OH:15])[CH3:12] |f:2.3.4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)C(CC(C)C)=C

|

|

Name

|

|

|

Quantity

|

26.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(C(=O)OCC)C(CC(C)C)=C

|

|

Name

|

|

|

Quantity

|

5.12 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[H-].[H-].[H-].[Li+].[Al+3]

|

|

Name

|

|

|

Quantity

|

17.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(C(=O)OCC)C(CC(C)C)=C

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained as a colourless odoriferous liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after standard workup and purification by silica-gel flash chromatography (pentane/Et2O, 8:2, Rf=0.18)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)C(CO)C(CC(C)C)=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |